

S-acetyl-PEG6-Tos stability issues in aqueous buffers

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Compound of Interest

Compound Name: S-acetyl-PEG6-Tos

Cat. No.: B610655

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Technical Support Center: S-acetyl-PEG6-Tos

This technical support center provides essential guidance for researchers, scientists, and drug development professionals experiencing stability issues with **S-acetyl-PEG6-Tos** in aqueous buffers. The following information addresses common problems through troubleshooting guides and frequently asked questions to ensure the successful use of this versatile linker.

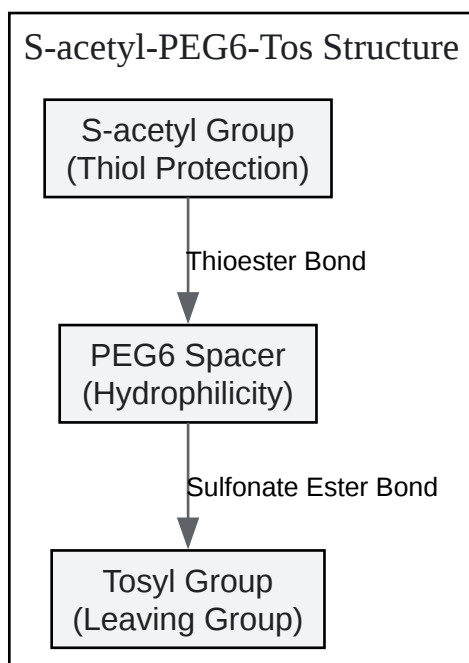
Frequently Asked Questions (FAQs)

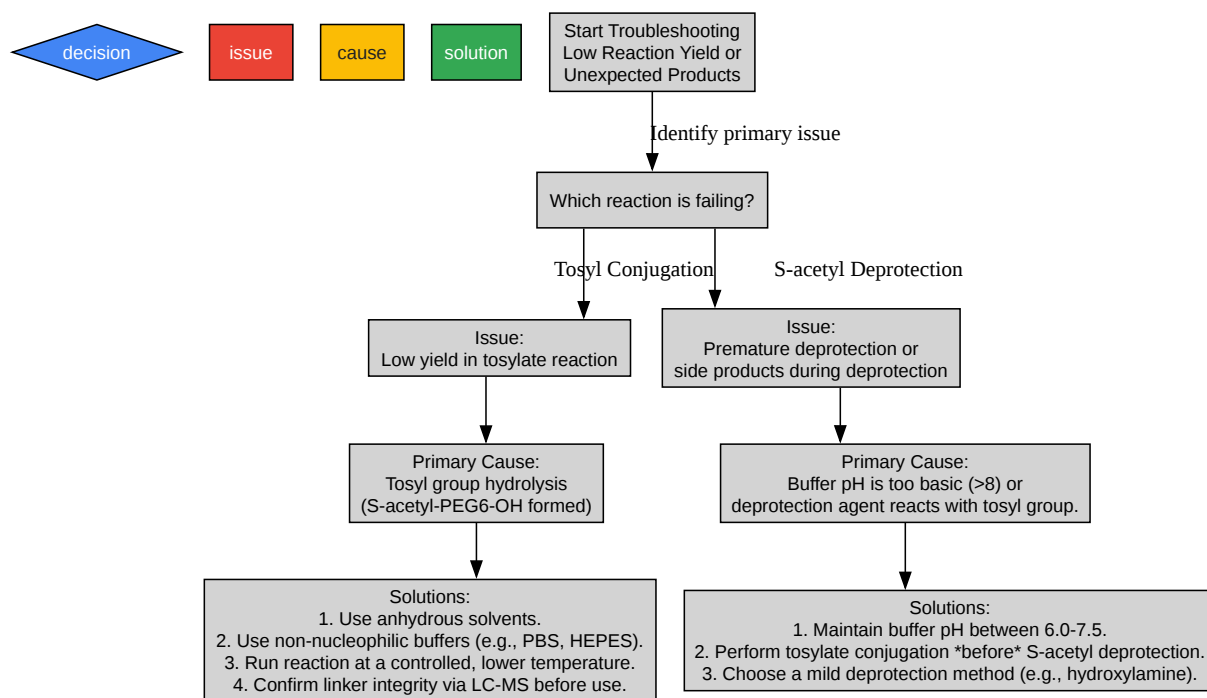
Q1: What is **S-acetyl-PEG6-Tos** and what are its reactive ends?

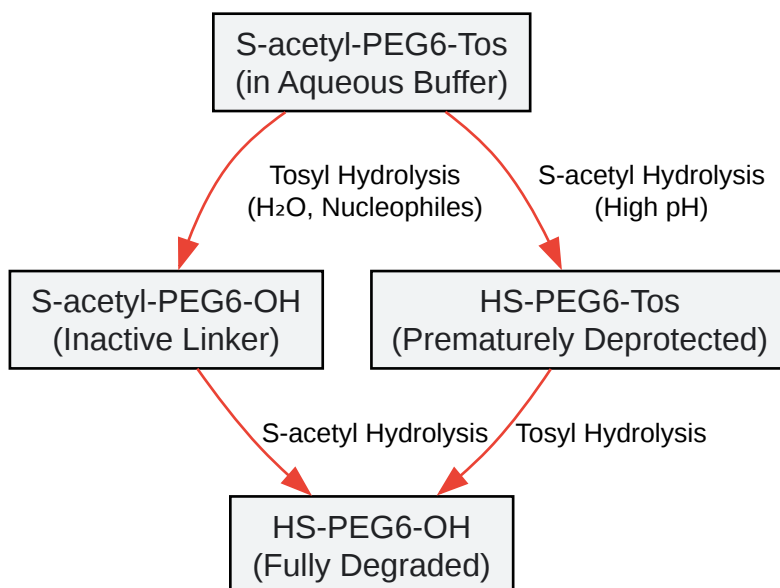
S-acetyl-PEG6-Tos is a heterobifunctional linker used extensively in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} It consists of three key components:

- An S-acetyl group: This is a protecting group for a thiol (sulfhydryl) group.^{[4][5]} It prevents the highly reactive thiol from oxidizing or reacting prematurely. The acetyl group can be selectively removed to expose the free thiol for conjugation.
- A PEG6 linker: A six-unit polyethylene glycol spacer that enhances the hydrophilicity, solubility, and stability of the conjugate.
- A Tosyl (tosylate) group: An excellent leaving group derived from p-toluenesulfonic acid. It makes the terminal position of the PEG chain highly reactive towards nucleophiles, such as

amines or thiols, enabling covalent bond formation.







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